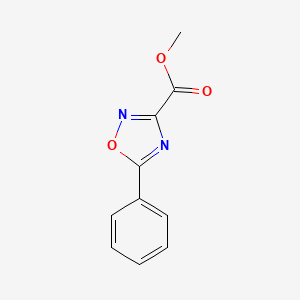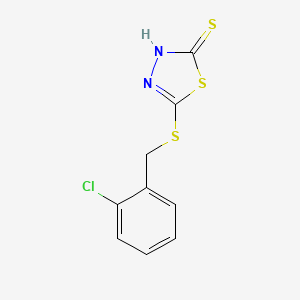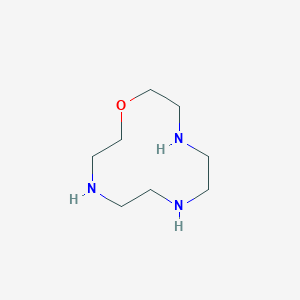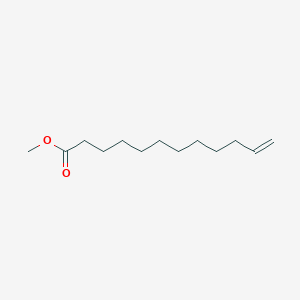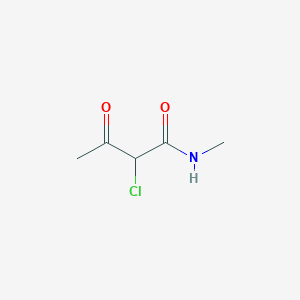
2-Cloro-N-metil-3-oxobutanoamida
Descripción general
Descripción
2-Chloro-N-methyl-3-oxobutanamide, more commonly known as Chloroxam, is a synthetic chemical compound with a wide range of applications. It is used in the synthesis of several pharmaceuticals, as well as in research and development of new drugs. Chloroxam is also a key intermediate in the synthesis of other compounds, including some pesticides and herbicides. In addition, it is used in the production of some polymers and plastics.
Aplicaciones Científicas De Investigación
Síntesis Química
2-Cloro-N-metil-3-oxobutanoamida es un compuesto químico con el Número CAS: 4116-10-3 . Se utiliza a menudo en síntesis química debido a su estructura y propiedades únicas. Tiene un peso molecular de 149,58 y un punto de fusión de 78-80 °C .
Propiedades Antibacterianas
Una de las aplicaciones significativas de this compound son sus propiedades antibacterianas. Se ha estudiado su eficacia contra diversas cepas bacterianas .
Propiedades Antibiopelícula
Además de sus propiedades antibacterianas, this compound también se ha estudiado por sus propiedades antibiopelícula. Las biopelículas son un conjunto de uno o más tipos de microorganismos que pueden crecer en muchas superficies diferentes, y este compuesto ha demostrado potencial para inhibir su crecimiento .
Análisis Computacionales
Este compuesto se ha investigado computacionalmente, proporcionando información valiosa sobre sus propiedades electrónicas. Estos estudios a menudo implican examinar los mapas de contorno de los orbitales moleculares de frontera y los mapas de potencial electrostático molecular .
Análisis de Acoplamiento Molecular
Se han realizado análisis de acoplamiento molecular con this compound. Estos estudios son cruciales para comprender cómo el compuesto interactúa con otras moléculas a nivel atómico, lo que puede ser particularmente útil en el diseño de fármacos .
Síntesis de Derivados de Nicotinamida
This compound se ha utilizado en la síntesis de derivados de nicotinamida. Estos derivados tienen una amplia gama de aplicaciones biológicas, expandiendo aún más la utilidad de this compound .
Mecanismo De Acción
Target of Action
2-Chloro-N-methyl-3-oxobutanamide is primarily used in the preparation of piperidinylmethyl (thiazolyl)phenylcarbamates . These compounds are known to be antagonists of the M3 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including smooth muscle contraction and glandular secretion.
Mode of Action
As an antagonist, 2-Chloro-N-methyl-3-oxobutanamide-derived compounds bind to the M3 muscarinic acetylcholine receptor, preventing the action of acetylcholine, a neurotransmitter. This blockade inhibits the downstream signaling pathways triggered by acetylcholine, leading to a reduction in smooth muscle contraction and glandular secretion .
Biochemical Pathways
The M3 muscarinic acetylcholine receptor is part of the G protein-coupled receptor family. When acetylcholine binds to this receptor, it triggers a cascade of intracellular events, including the activation of phospholipase C and the subsequent increase in intracellular calcium levels. By blocking this receptor, 2-Chloro-N-methyl-3-oxobutanamide-derived compounds inhibit these biochemical pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site .
Result of Action
By blocking the M3 muscarinic acetylcholine receptor, 2-Chloro-N-methyl-3-oxobutanamide-derived compounds can reduce smooth muscle contraction and glandular secretion. This makes them potentially useful for the treatment of conditions such as chronic obstructive lung diseases, chronic bronchitis, asthma, and other diseases .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-N-methyl-3-oxobutanamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the target receptor . .
Propiedades
IUPAC Name |
2-chloro-N-methyl-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2/c1-3(8)4(6)5(9)7-2/h4H,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWMZCRVSYHMER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884036 | |
| Record name | Butanamide, 2-chloro-N-methyl-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4116-10-3 | |
| Record name | 2-Chloro-N-methyl-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4116-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-chloro-N-methyl-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004116103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-chloro-N-methyl-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, 2-chloro-N-methyl-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-methyl-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-hydroxy-3-[(4-nitrophenyl)azo]-5-[(4-sulfophenyl)azo]-, disodium salt](/img/structure/B1594343.png)
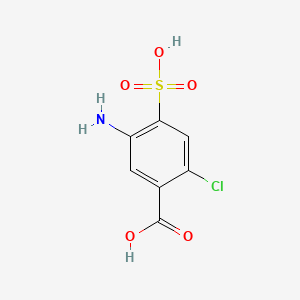
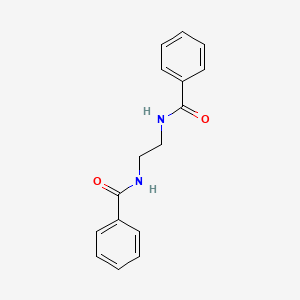




![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole](/img/structure/B1594356.png)
